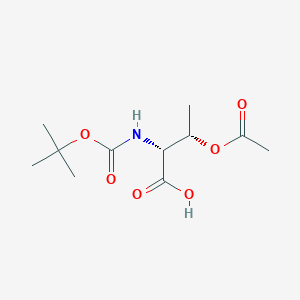

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound with the molecular formula C11H19NO6. It is a derivative of butanoic acid, featuring an acetoxy group and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group and the introduction of the acetoxy group. One common method is the reaction of (2R,3S)-3-hydroxy-2-aminobutanoic acid with acetic anhydride to form the acetoxy derivative. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxy compound.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the free amino group.

Substitution: The acetoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: (2R,3S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)butanoic acid.

Deprotection: (2R,3S)-3-acetoxy-2-aminobutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding hydroxy compound. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions of the amino group during synthesis. Upon deprotection, the free amino group can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

- (2R,3S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)butanoic acid

- (2R,3S)-3-acetoxy-2-aminobutanoic acid

- (2R,3S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both an acetoxy group and a tert-butoxycarbonyl-protected amino group. This dual functionality allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Overview

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that has garnered interest in biochemical research due to its structural features and potential biological applications. This compound, characterized by an acetoxy group and a tert-butoxycarbonyl (Boc) protecting group, serves as a versatile building block in organic synthesis and pharmaceutical development.

- Chemical Formula : C₁₁H₁₉N O₆

- CAS Number : 2380732-36-3

- Molecular Weight : 239.27 g/mol

- Purity : Estimated >97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The compound can undergo hydrolysis, releasing acetic acid and exposing the amine group for further reactions. This property is crucial for its role as a prodrug in medicinal chemistry, where it can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and permeability .

Biological Applications

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors for various enzymes, including protein arginine methyltransferases (PRMTs). For instance, studies have shown that modifications to the carboxylic acid moiety can significantly enhance cell permeability and enzymatic activity against targets like NNMT (nicotinamide N-methyltransferase) .

- Prodrug Development : The compound's esterification allows it to be used as a prodrug strategy, where it is converted into an active form within the body. This approach has been particularly effective in increasing the cellular activity of compounds that otherwise exhibit poor permeability due to polar functional groups .

- Biochemical Research : It serves as a useful tool in studying enzyme mechanisms and protein modifications, contributing to the understanding of various metabolic pathways .

Case Study 1: Esterase-Sensitive Prodrugs

A study focused on developing esterase-sensitive prodrugs based on this compound demonstrated that modifying the carboxylic acid into esters significantly improved cellular uptake and activity against target enzymes in live cells. This approach resulted in a marked increase in antiproliferative effects when tested against human cancer cell lines .

Case Study 2: Protein Arginine Methyltransferase Inhibition

Research examining the inhibition of PRMT7 and PRMT9 revealed that derivatives of this compound exhibited significant inhibitory effects at low concentrations (<5 μM). The mechanism involved competitive inhibition with respect to substrate binding, highlighting its potential as a therapeutic agent against diseases involving dysregulated methylation processes .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Esterase-Sensitive Prodrugs | Cellular Activity | Improved permeability and activity against NNMT; significant antiproliferative effects observed. |

| PRMT Inhibition | Enzyme Targeting | Derivatives showed potent inhibition at low concentrations; potential therapeutic implications. |

Properties

IUPAC Name |

(2R,3S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-6(17-7(2)13)8(9(14)15)12-10(16)18-11(3,4)5/h6,8H,1-5H3,(H,12,16)(H,14,15)/t6-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDQHSHVSLIFAR-POYBYMJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.